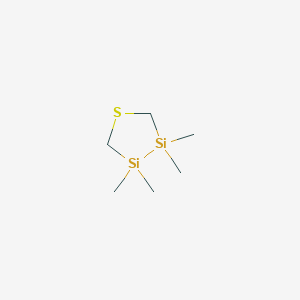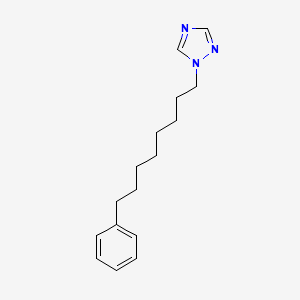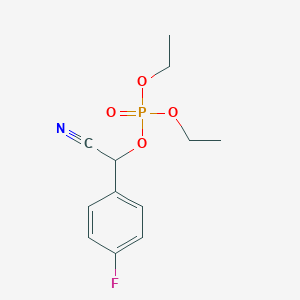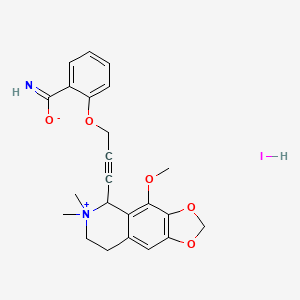
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane is an organosilicon compound with the molecular formula C6H16SSi2 It is characterized by a five-membered ring structure containing silicon and sulfur atoms, along with four methyl groups attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethyl-1,3,4-thiadisilolane typically involves the reaction of tetramethyldisiloxane with sulfur-containing reagents under controlled conditions. One common method includes the use of sulfur dichloride (SCl2) as a reagent, which reacts with tetramethyldisiloxane in the presence of a catalyst to form the desired thiadisilolane compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality thiadisilolane for various applications.
化学反応の分析
Types of Reactions
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The methyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various substituted thiadisilolane derivatives.
科学的研究の応用
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3,3,4,4-Tetramethyl-1,3,4-thiadisilolane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes and the modulation of chemical pathways. The compound’s unique ring structure allows it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another organosilicon compound with a similar ring structure but different functional groups.
3,3,4,4-Tetramethyl-1,3,4-thiadisiloxane: A related compound with an oxygen atom in place of sulfur.
Uniqueness
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane is unique due to its sulfur-containing ring structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous.
特性
CAS番号 |
914097-00-0 |
|---|---|
分子式 |
C6H16SSi2 |
分子量 |
176.43 g/mol |
IUPAC名 |
3,3,4,4-tetramethyl-1,3,4-thiadisilolane |
InChI |
InChI=1S/C6H16SSi2/c1-8(2)5-7-6-9(8,3)4/h5-6H2,1-4H3 |
InChIキー |
NTPGLFBRAJRVJY-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CSC[Si]1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)

![2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine](/img/structure/B12620424.png)
![2-[(Octadec-9-enylamino)methyl]phenol](/img/structure/B12620429.png)

![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)

![Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-](/img/structure/B12620454.png)
![(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B12620458.png)


![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)

